Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Overview
Description
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a useful research compound. Its molecular formula is C20H23BO4 and its molecular weight is 338.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystallographic Analysis
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives are primarily used as boric acid ester intermediates with benzene rings in chemical synthesis. The synthesis involves a three-step substitution reaction, and the structures of the compounds are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Studies have confirmed that the molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single-crystal X-ray diffraction. Furthermore, molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated by DFT, revealing some of their physicochemical properties (Huang et al., 2021).
Catalysis and Borylation
These compounds are also instrumental in catalysis, particularly in the Pd-catalyzed borylation of aryl bromides. The use of compounds like 2,2′-bis(1,3,2-benzodioxaborole) and pinacol with PdCl2 and AcOK in specific solvents successfully produces (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method has proven especially effective in the borylation of aryl bromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Exploration of Physical and Chemical Properties
The compounds' vibrational properties, crystal structures, and DFT studies play a crucial role in understanding their behavior and potential applications. For example, compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile have been synthesized and characterized by spectroscopy (FT-IR, NMR, MS), and their structures confirmed by X-ray diffraction. DFT and TD-DFT calculations have been performed for comparative analysis of spectroscopic data, geometrical parameters, and various analyses like MEP, FMO, and NBO, providing insights into the compounds' properties (Wu et al., 2021).
Application in Fluorescence Probes and Detection
Boronate-based fluorescence probes for detecting hydrogen peroxide are another significant application. The introduction of functional groups in boron ester compounds leads to fast deboronation velocity in H2O2 vapor, making them suitable for explosive detection and other related applications. This approach enhances the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule via a solid/vapor reaction (Fu et al., 2016).
Mechanism of Action
Target of Action
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins, particularly with serine or threonine residues . This interaction can lead to changes in the protein’s function, potentially influencing cellular processes.
Biochemical Pathways
Boronic acids are versatile molecules used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of many biologically active compounds, suggesting that this compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent complexes with diols, including sugars and glycoproteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of diols, including sugars and glycoproteins, can influence the compound’s stability and reactivity due to their ability to form reversible covalent complexes with boronic acids .
Properties
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-12-10-16(11-13-17)18(22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRYYUUOHDTXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.